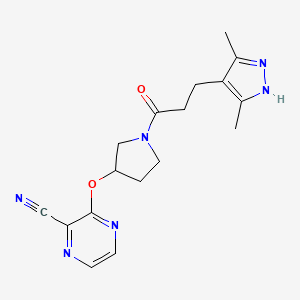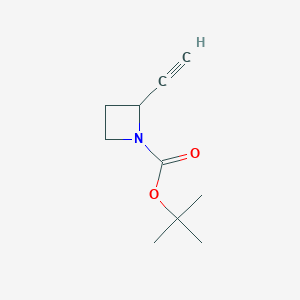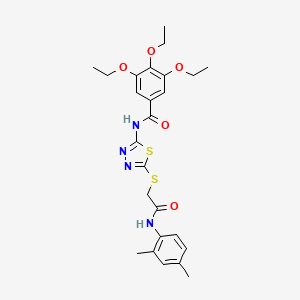
3-((1-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazin-2-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolopyrazinderivate haben signifikante antimikrobielle Eigenschaften gezeigt. Diese Verbindungen zeigen hemmende Wirkungen gegen Bakterien, Pilze und andere Mikroorganismen. Insbesondere Pyrrolo[1,2-a]pyrazinderivate haben eine starke antibakterielle und antifungale Aktivität gezeigt .
Anti-inflammatorisches Potenzial
Forscher haben die entzündungshemmenden Wirkungen von Pyrrolopyrazinderivaten untersucht. Diese Verbindungen können entzündungsfördernde Signalwege modulieren und sind daher potenzielle Kandidaten für die Behandlung von Entzündungszuständen .
Antivirelle Eigenschaften
Bestimmte Pyrrolopyrazinderivate zeigen antivirale Aktivität. Obwohl die genauen Mechanismen nicht vollständig geklärt sind, könnten sie zur Entwicklung potenzieller antiviraler Medikamente weiter untersucht werden .
Antioxidative Wirkungen
Pyrrolopyrazinderivate wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen können dazu beitragen, Zellen vor oxidativem Stress zu schützen und Schäden durch freie Radikale zu verhindern .
Antitumoraktivität
Einige Pyrrolopyrazinderivate zeigen vielversprechende Ergebnisse als Antitumormittel. Ihre Auswirkungen auf Krebszellen und die Hemmung des Tumorwachstums erfordern weitere Untersuchungen .
Kinasehemmung
5H-Pyrrolo[2,3-b]pyrazinderivate haben eine Kinase-inhibitorische Aktivität gezeigt. Diese Verbindungen könnten eine Rolle bei der Modulation zellulärer Signalwege spielen und könnten Auswirkungen auf die Krebstherapie haben .
Natürliche Quellen
Pyrrolopyrazinderivate wurden aus verschiedenen natürlichen Quellen isoliert, darunter Pflanzen, Mikroben, Böden und Meereslebewesen. Die Erforschung dieser natürlichen Ressourcen könnte zu neuen bioaktiven Verbindungen führen .
Struktur-Aktivitäts-Beziehung (SAR)-Forschung
Trotz der Bedeutung des Pyrrolopyrazin-Gerüsts gibt es nur begrenzte SAR-Forschung. Die Untersuchung der Beziehungen zwischen chemischer Struktur und biologischer Aktivität wird Arzneimittelchemikern helfen, neue Leitstrukturen für die Behandlung von Krankheiten zu entwickeln und zu synthetisieren .
Zusammenfassend lässt sich sagen, dass das Pyrrolopyrazin-Gerüst aufgrund seiner vielfältigen biologischen Aktivitäten eine attraktive Plattform für die Forschung zur Medikamentenentwicklung darstellt. Forscher sollten seine potenziellen Anwendungen weiter erforschen und seine Wirkmechanismen aufklären .
Wirkmechanismus
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .
Mode of Action
It is known that subtle structural variations on the phenyl moiety of similar compounds can tune biological properties toward antiviral or antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect cell division and growth, which are critical processes in both viral replication and tumor growth .
Result of Action
Given its potential antiviral and antitumoral activity, it may lead to the inhibition of viral replication or tumor growth .
Eigenschaften
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-11-14(12(2)22-21-11)3-4-16(24)23-8-5-13(10-23)25-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXXGQILWXROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)


![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)


![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)
![ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2410542.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

